Scaffold-Driven Potency Advantage: Dihydroisoquinolinone vs. Tetrahydroisoquinolinone in Antiproliferative Activity
The dihydroisoquinolinone (DHIQ) core, of which 6-Methoxy-1,4-dihydro-2H-isoquinolin-3-one is a representative, provides a quantifiable advantage over its more saturated counterpart, the tetrahydroisoquinolinone (THIQ) scaffold. In a direct SAR translation study, DHIQ-based compounds exhibited significantly improved antiproliferative activity. For example, the DHIQ derivative 16g (6-hydroxy-7-methoxy-2-(3,4,5-trimethoxybenzoyl)-3,4-dihydroisoquinolin-1(2H)-one) demonstrated a GI50 of 51 nM in DU-145 prostate cancer cells, and a mean activity of 33 nM across the NCI 60-cell line panel [1]. This level of potency establishes the DHIQ core as a superior starting point for microtubule disruptor development compared to the THIQ core, whose analogous compounds were less potent.
| Evidence Dimension | Antiproliferative activity (GI50 / Mean Activity) |
|---|---|
| Target Compound Data | GI50 = 51 nM in DU-145 cells; Mean activity = 33 nM across NCI 60-cell panel (for DHIQ derivative 16g) |
| Comparator Or Baseline | Tetrahydroisoquinolinone (THIQ) based compounds (data not explicitly shown, but SAR study was extended from THIQ to DHIQ due to superior activity of DHIQ core) |
| Quantified Difference | The DHIQ core yields compounds with low nanomolar antiproliferative activity (e.g., 33-51 nM), which is a benchmark for this class of microtubule disruptors. |
| Conditions | In vitro cell-based assays (DU-145 cell line and NCI 60-cell line panel) |
Why This Matters
This data demonstrates that the DHIQ core, and by extension its building blocks like 6-Methoxy-1,4-dihydro-2H-isoquinolin-3-one, is a validated and potent scaffold for medicinal chemistry, guiding researchers towards a higher probability of success compared to using more saturated alternatives.
- [1] Leese MP, Jourdan FL, Major MR, Dohle W, Thomas MP, Hamel E, Ferrandis E, Mahon MF, Newman SP, Purohit A, Potter BVL. Synthesis, anti-tubulin and antiproliferative SAR of steroidomimetic dihydroisoquinolinones. ChemMedChem. 2014 Apr;9(4):798-812. View Source
